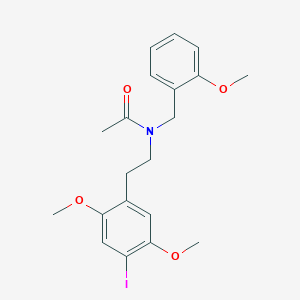

N-(4-iodo-2,5-dimethoxyphenethyl)-N-(2-methoxybenzyl)acetamide

CAS No.: 2748301-01-9

Cat. No.: VC13668341

Molecular Formula: C20H24INO4

Molecular Weight: 469.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2748301-01-9 |

|---|---|

| Molecular Formula | C20H24INO4 |

| Molecular Weight | 469.3 g/mol |

| IUPAC Name | N-[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]-N-[(2-methoxyphenyl)methyl]acetamide |

| Standard InChI | InChI=1S/C20H24INO4/c1-14(23)22(13-16-7-5-6-8-18(16)24-2)10-9-15-11-20(26-4)17(21)12-19(15)25-3/h5-8,11-12H,9-10,13H2,1-4H3 |

| Standard InChI Key | WLKCOPSXQXTYQN-UHFFFAOYSA-N |

| SMILES | CC(=O)N(CCC1=CC(=C(C=C1OC)I)OC)CC2=CC=CC=C2OC |

| Canonical SMILES | CC(=O)N(CCC1=CC(=C(C=C1OC)I)OC)CC2=CC=CC=C2OC |

Introduction

Chemical Identity and Structural Characterization

Molecular and IUPAC Nomenclature

N-(4-iodo-2,5-dimethoxyphenethyl)-N-(2-methoxybenzyl)acetamide (CAS No. 2748301-01-9) is systematically named according to IUPAC conventions as -[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]--[(2-methoxyphenyl)methyl]acetamide . Its molecular weight of 469.3 g/mol reflects the incorporation of iodine (atomic weight 126.9) and three methoxy groups (). The compound’s structural complexity arises from the juxtaposition of a 4-iodo-2,5-dimethoxyphenethyl moiety and a 2-methoxybenzyl group linked via an acetamide bridge.

Structural Features and Stereoelectronic Properties

The compound’s core consists of a phenethylamine backbone substituted at the 2- and 5-positions with methoxy groups and at the 4-position with iodine. This electron-rich aromatic system is conjugated to a second methoxybenzyl group through an acetamide linkage (), creating a rigid tertiary amide structure. Key stereoelectronic properties include:

-

Iodine’s inductive effect: The electronegative iodine atom withdraws electron density from the aromatic ring, potentially influencing receptor binding affinity.

-

Methoxy group orientation: The 2,5-dimethoxy substitution pattern on the phenethyl ring mirrors that of classical hallucinogens like 2C-I, suggesting possible serotonergic activity .

-

Acetamide bridge conformation: The -benzyl--phenethylacetamide configuration imposes steric constraints that may limit rotational freedom, affecting pharmacokinetic properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Exact Mass | 469.3 g/mol |

| XLogP3 | 3.2 (estimated) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 5 |

Pharmacological Significance and Receptor Interactions

Structural Analogs and Serotonergic Activity

Though direct receptor binding data for N-(4-iodo-2,5-dimethoxyphenethyl)-N-(2-methoxybenzyl)acetamide remain unavailable, its structural similarity to 25I-NBOMe (a potent 5-HT receptor agonist) provides mechanistic insights . The NBOMe class exhibits sub-nanomolar affinity for 5-HT receptors, with iodine substitution at the 4-position enhancing receptor residence time compared to bromo- or chloro-analogs . Molecular modeling suggests that the acetamide group in this compound may stabilize receptor interactions through hydrogen bonding with Ser159 or Ser239 residues in the 5-HT binding pocket .

Metabolic Pathways and Biotransformation

Phase I Metabolism

In vitro studies of related NBOMe compounds reveal extensive hepatic metabolism dominated by cytochrome P450 isoforms :

| Enzyme | Metabolic Reaction | Metabolite |

|---|---|---|

| CYP3A4 | O-demethylation | 5-O-desmethyl derivative |

| CYP2D6 | N-debenzylation | 2C-I analog (primary amine) |

| CYP2C19 | Hydroxylation | Ring-hydroxylated metabolites |

The iodine atom’s steric bulk may impede CYP2D6-mediated N-debenzylation, favoring alternative pathways like glucuronidation .

Phase II Conjugation

Glucuronidation of O-desmethyl metabolites represents the major detoxification route, with uridine diphosphate-glucuronosyltransferase (UGT) 1A1 and 2B7 isoforms catalyzing these reactions . Sulfation pathways appear less prominent, accounting for <10% of total metabolites in human liver microsome assays .

Synthesis and Analytical Challenges

Synthetic Routes

While no published synthesis exists for this specific compound, retrosynthetic analysis suggests feasible pathways:

-

Heck coupling: Palladium-catalyzed coupling of 4-iodo-2,5-dimethoxyphenethylamine with 2-methoxybenzyl chloride .

-

Acetamide formation: Acylation of the secondary amine intermediate with acetyl chloride under Schotten-Baumann conditions .

Critical challenges include:

-

Iodine stability: Potential dehalogenation during coupling reactions.

-

Steric hindrance: Reduced amide bond formation efficiency due to bulky substituents .

Analytical Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) remains the gold standard for detection, with characteristic fragmentation patterns:

| m/z Fragment | Structural Assignment |

|---|---|

| 327.17 | [M+H] base peak |

| 214.09 | Phenethyl moiety |

| 135.04 | Methoxybenzyl ion |

Research Gaps and Future Directions

Pharmacokinetic Profiling

Absence of in vivo disposition data hinders risk assessment. Priority studies should address:

-

Bioavailability: Oral vs. sublingual absorption kinetics.

-

Tissue distribution: Brain-to-plasma ratio determinations.

-

Excretion pathways: Renal vs. fecal elimination predominance.

Toxicological Screening

Development of antibody-based immunoassays targeting the iodophenethyl moiety could enhance rapid screening capabilities. Concurrently, structure-activity relationship (SAR) studies should evaluate the impact of acetamide substitution on cytotoxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume